N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a triazolopyridazine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazolopyridazine intermediates, followed by their coupling through a sulfanyl linkage.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Triazolopyridazine Synthesis: The triazolopyridazine moiety is often prepared through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Coupling Reaction: The final step involves the coupling of the thiazole and triazolopyridazine intermediates using a suitable sulfanylating agent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrogens in the triazolopyridazine ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazolopyridazine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: shares similarities with other thiazole and triazolopyridazine derivatives.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: Another compound with a complex structure and potential for diverse chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical modifications and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
N-(4-Methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a thiazole ring and a triazole-pyridazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
This compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives containing the triazole nucleus exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Similar compounds have been identified as dual inhibitors of p38 MAPK and PDE4 pathways, which are crucial in inflammatory responses. This suggests that the target compound may also possess anti-inflammatory properties .
- Anticancer Activity : The presence of the triazole ring has been linked to anticancer activity in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Receptor Modulation : It may interact with various receptors that mediate cellular responses to stimuli.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of related compounds against drug-resistant strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
A | 0.125 | S. aureus |
B | 0.250 | E. coli |
C | 0.500 | P. aeruginosa |
These findings illustrate the potential of thiazole and triazole derivatives as effective antibacterial agents .
Case Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, the compound was administered to rodents and demonstrated a significant reduction in tumor necrosis factor-alpha (TNFα) levels:
Treatment Group | TNFα Level (pg/mL) | Control Group |
---|---|---|
Compound Dose | 50 | 200 |
Placebo | 200 | - |
This reduction suggests that this compound may have therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS2/c1-10-8-26-16(18-10)19-13(24)9-25-14-3-2-12-20-21-15(23(12)22-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSJDLJCTIMZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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